3-(5-((4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid
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Overview
Description
3-(5-((4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid is a complex organic compound that features a unique combination of thieno[3,2-d]pyrimidine and pyrazolo[1,5-a][1,4]diazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid involves multiple steps. One common approach is the cyclization of 3-amino-thiophene-2-carboxamides using formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in the presence of a desiccant like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(5-((4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce alcohols .
Scientific Research Applications
3-(5-((4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-((4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid
- 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
- Cyclohexyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
Uniqueness
What sets 3-(5-((4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid apart is its combination of thieno[3,2-d]pyrimidine and pyrazolo[1,5-a][1,4]diazepine moieties, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C17H19N5O3S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-[5-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid |
InChI |
InChI=1S/C17H19N5O3S/c23-15(24)3-2-11-8-12-9-21(5-1-6-22(12)20-11)10-14-18-13-4-7-26-16(13)17(25)19-14/h4,7-8H,1-3,5-6,9-10H2,(H,23,24)(H,18,19,25) |
InChI Key |
FWINSWKTQHYHKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC(=NN2C1)CCC(=O)O)CC3=NC4=C(C(=O)N3)SC=C4 |
Origin of Product |
United States |
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